5-bromo-N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide
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Overview
Description
5-BROMO-2-CHLORO-N-[2-(2-METHYL-2-PROPANYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with bromine and chlorine atoms, along with a thienopyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-CHLORO-N-[2-(2-METHYL-2-PROPANYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the bromine and chlorine substituents through halogenation reactions. The thienopyrazole moiety can be synthesized separately and then coupled with the benzamide core using cross-coupling reactions such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-CHLORO-N-[2-(2-METHYL-2-PROPANYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The thienopyrazole moiety can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted benzamides, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
5-BROMO-2-CHLORO-N-[2-(2-METHYL-2-PROPANYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Material Science: Its ability to undergo various chemical reactions makes it useful in the synthesis of advanced materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-BROMO-2-CHLORO-N-[2-(2-METHYL-2-PROPANYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N,N-dimethylbenzamide: A simpler analog with similar halogen substituents but lacking the thienopyrazole moiety.
5-Bromo-2-chloropyridine: Another halogenated compound with a pyridine ring instead of a benzamide core.
Uniqueness
The uniqueness of 5-BROMO-2-CHLORO-N-[2-(2-METHYL-2-PROPANYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE lies in its combination of a benzamide core with a thienopyrazole moiety, which imparts distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C16H17BrClN3O3S |
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Molecular Weight |
446.7 g/mol |
IUPAC Name |
5-bromo-N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide |
InChI |
InChI=1S/C16H17BrClN3O3S/c1-16(2,3)21-14(11-7-25(23,24)8-13(11)20-21)19-15(22)10-6-9(17)4-5-12(10)18/h4-6H,7-8H2,1-3H3,(H,19,22) |
InChI Key |
NTELFLPOMGTTEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Origin of Product |
United States |
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